molecular formula C13H16N2O2 B14885699 3-Benzyl-1-ethylpiperazine-2,5-dione

3-Benzyl-1-ethylpiperazine-2,5-dione

Cat. No.: B14885699
M. Wt: 232.28 g/mol
InChI Key: IXXZWLAZWJDOKO-UHFFFAOYSA-N
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Description

3-Benzyl-1-ethylpiperazine-2,5-dione is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-ethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the piperazine ring . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-Benzyl-1-ethylpiperazine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a model compound for studying the behavior of piperazine derivatives in biological systems.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-ethylpiperazine-2,5-dione: A closely related compound with similar structural features.

    3-Ethylpiperazine-2,5-dione: Another derivative of piperazine with different substituents.

Uniqueness

3-Benzyl-1-ethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-benzyl-1-ethylpiperazine-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-2-15-9-12(16)14-11(13(15)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)

InChI Key

IXXZWLAZWJDOKO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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